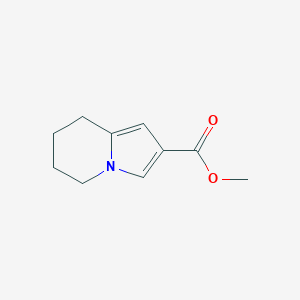

Methyl 5,6,7,8-Tetrahydroindolizine-2-carboxylate

Overview

Description

Molecular Structure Analysis

The molecular structure of Methyl 5,6,7,8-Tetrahydroindolizine-2-carboxylate consists of a tetrahydroindolizine ring with a carboxylate group attached. The precise arrangement of atoms and bond angles can be visualized using molecular modeling software or spectroscopic techniques .

Physical And Chemical Properties Analysis

Scientific Research Applications

Chemical Synthesis and Modifications

Methyl 5,6,7,8-tetrahydroindolizine-2-carboxylate has been a focus in the field of organic chemistry, particularly in the synthesis of novel compounds. For instance, it is used in the preparation of indolo- and furano-fused indolizinones through various chemical reactions like 1,3-dipolar cycloaddition, C-N coupling, and Wacker oxidation (Mmutlane, Harris, & Padwa, 2005). Additionally, an expedient single-step synthesis of tetrahydroindolizines has been achieved via the annulation of commercially available compounds, showcasing its versatility in synthetic chemistry (Capomolla, Lim, & Zhang, 2015).

Biological Activity

This compound derivatives have been studied for their biological activities. Certain compounds, such as 3-(2-aminoethyl)-2-methylindolizine, have shown anti-5-hydroxytryptamine, antihistamine, antiacetylcholine, and CNS-depressant activities, indicating their potential in medicinal chemistry (Antonini, Claudi, Gulini, Micossi, & Venturi, 1977).

Domino-Type Synthesis

The compound is also significant in domino-type synthesis processes. For instance, various substituted tetrahydroindolizines can be synthesized via a domino reaction sequence under rhodium-catalyzed hydroformylation of N-(β-methallyl)pyrroles, demonstrating its role in facilitating complex chemical transformations (Rocchiccioli, Guazzelli, Lazzaroni, & Settambolo, 2007).

Arylation and Heteroarylation

This compound derivatives are also used in palladium-catalyzed arylation and heteroarylation, contributing to the efficient synthesis of 3-aryl-8-oxo-tetrahydroindolizines. This method highlights its utility in facilitating specific chemical reactions that yield new compounds (Gracia, Cazorla, Métay, Pellet-Rostaing, & Lemaire, 2009).

Computational Studies

Computational prediction studies have also been conducted to understand the regio- and diastereoselectivity in reactions involving tetrahydroindolizine derivatives. These studies offer insights into the molecular interactions and potential outcomes of reactions involving such compounds (Alagona, Ghio, & Rocchiccioli, 2007).

Mechanism of Action

Pharmacokinetics

, Methyl 5,6,7,8-Tetrahydroindolizine-2-carboxylate exhibits high gastrointestinal (GI) absorption and is permeable to the blood-brain barrier (BBB). It is not a substrate for P-glycoprotein, which is a protein that pumps many foreign substances out of cells. It is also not an inhibitor of cytochrome P450 enzymes, which are essential for the metabolism of many medications. The compound has a Log Po/w (iLOGP) of 2.44, indicating its lipophilicity, which can influence its absorption and distribution within the body. It is very soluble, with a solubility of 2.37 mg/ml .

Result of Action

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dry room at room temperature . Moreover, its solubility can be affected by the pH and temperature of the solution .

properties

IUPAC Name |

methyl 5,6,7,8-tetrahydroindolizine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-13-10(12)8-6-9-4-2-3-5-11(9)7-8/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADSLBZKSWSSHAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN2CCCCC2=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

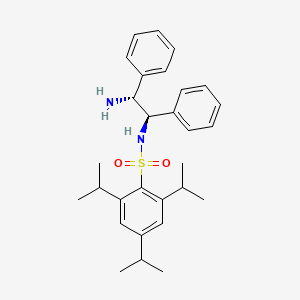

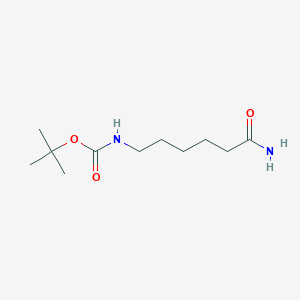

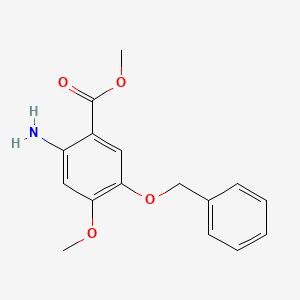

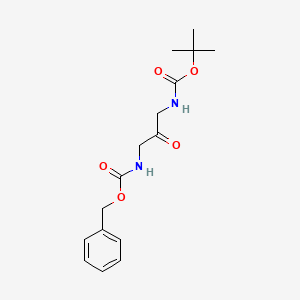

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(2-Fluorophenoxy)phenyl]methanamine](/img/structure/B3178918.png)

![Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B3178954.png)

![Sodium 5-chlorobenzo[d]oxazole-2-carboxylate](/img/structure/B3178974.png)

![(R)-N,N'-(1,1'-Binaphthalene]-2,2'-diyl)bis(2-diphenylphosphinobenzamide)](/img/structure/B3178982.png)